molecular formula C15H19N3O4S B11458578 Methyl ({2-[(7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl)amino]-2-oxoethyl}sulfanyl)acetate

Methyl ({2-[(7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl)amino]-2-oxoethyl}sulfanyl)acetate

Cat. No.: B11458578
M. Wt: 337.4 g/mol
InChI Key: KXONWQMYIJRNBN-UHFFFAOYSA-N
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Description

Methyl ({2-[(7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl)amino]-2-oxoethyl}sulfanyl)acetate is a complex organic compound featuring a quinazolinone core. This compound is of interest due to its potential applications in medicinal chemistry and organic synthesis. The presence of multiple functional groups, including a quinazolinone moiety, a thioether linkage, and an ester group, makes it a versatile molecule for various chemical reactions and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl ({2-[(7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl)amino]-2-oxoethyl}sulfanyl)acetate typically involves multi-step organic synthesis. One common route starts with the preparation of the quinazolinone core. This can be achieved by reacting 3-amino-5,5-dimethylcyclohex-2-enone with methyl esters of acylpyruvic acids . The resulting intermediate is then subjected to further reactions to introduce the thioether and ester functionalities.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to reduce the use of hazardous reagents and solvents.

Chemical Reactions Analysis

Types of Reactions

Methyl ({2-[(7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl)amino]-2-oxoethyl}sulfanyl)acetate can undergo various types of chemical reactions, including:

    Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl groups in the quinazolinone and ester moieties can be reduced to alcohols using reducing agents such as lithium aluminum hydride.

    Substitution: The ester group can undergo nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles like amines or alcohols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Amines, alcohols, under basic or acidic conditions.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols.

    Substitution: Amides, esters with different alkoxy groups.

Scientific Research Applications

Chemistry

In chemistry, Methyl ({2-[(7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl)amino]-2-oxoethyl}sulfanyl)acetate is used as a building block for the synthesis of more complex molecules. Its multiple functional groups allow for diverse chemical modifications, making it valuable in the development of new synthetic methodologies.

Biology and Medicine

The quinazolinone core is known for its biological activity, including anti-inflammatory, anticancer, and antimicrobial properties . The thioether and ester functionalities can be modified to enhance the compound’s pharmacokinetic and pharmacodynamic properties.

Industry

In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials. Its unique structure allows for the development of novel polymers and advanced materials with specific properties.

Mechanism of Action

The mechanism of action of Methyl ({2-[(7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl)amino]-2-oxoethyl}sulfanyl)acetate is largely dependent on its interaction with biological targets. The quinazolinone core can interact with various enzymes and receptors, modulating their activity. The thioether linkage may facilitate binding to metal ions or other biomolecules, enhancing the compound’s biological activity. The ester group can undergo hydrolysis, releasing active metabolites that exert their effects on molecular targets and pathways.

Comparison with Similar Compounds

Similar Compounds

    Quinazolinone Derivatives: Compounds like 2-phenylquinazolin-4(3H)-one and 6,7-dimethoxyquinazolin-4(3H)-one share the quinazolinone core but differ in their substituents.

    Thioether-Containing Compounds: Compounds such as thioethers with different alkyl or aryl groups.

    Ester-Containing Compounds: Esters like methyl acetate and ethyl acetate.

Uniqueness

Methyl ({2-[(7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl)amino]-2-oxoethyl}sulfanyl)acetate is unique due to the combination of its functional groups. The presence of a quinazolinone core, a thioether linkage, and an ester group in a single molecule provides a versatile platform for chemical modifications and biological interactions, making it a valuable compound in various fields of research and industry.

Properties

Molecular Formula

C15H19N3O4S

Molecular Weight

337.4 g/mol

IUPAC Name

methyl 2-[2-[(7,7-dimethyl-5-oxo-6,8-dihydroquinazolin-2-yl)amino]-2-oxoethyl]sulfanylacetate

InChI

InChI=1S/C15H19N3O4S/c1-15(2)4-10-9(11(19)5-15)6-16-14(17-10)18-12(20)7-23-8-13(21)22-3/h6H,4-5,7-8H2,1-3H3,(H,16,17,18,20)

InChI Key

KXONWQMYIJRNBN-UHFFFAOYSA-N

Canonical SMILES

CC1(CC2=NC(=NC=C2C(=O)C1)NC(=O)CSCC(=O)OC)C

Origin of Product

United States

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